molecular formula C11H30OSi4 B1339111 Tris(trimethylsilyl)silyl vinyl ether CAS No. 861445-91-2

Tris(trimethylsilyl)silyl vinyl ether

Cat. No.: B1339111
CAS No.: 861445-91-2
M. Wt: 290.7 g/mol
InChI Key: WPZQENSANSNYSI-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Tris(trimethylsilyl)silyl vinyl ether involves the contribution of the inductive effect of the trimethylsilyl group as well as the various degrees of participation of silicon 3d orbital in stabilizing the transition states .

Safety and Hazards

Tris(trimethylsilyl)silyl vinyl ether is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

Future research directions include the preparation of vinyl silyl ethers and disiloxanes via the Silyl-Heck reaction of silyl ditriflates . This work represents a highly practical means of accessing diverse classes of vinyl silyl ether substrates in an efficient and direct manner with complete regiomeric and geometric selectivity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Tris(trimethylsilyl)silyl vinyl ether is unique due to its strong electron-donating effect and its ability to participate in a wide range of chemical reactions. Similar compounds include:

Properties

IUPAC Name

ethenoxy-tris(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZQENSANSNYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H30OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467373
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861445-91-2
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)silyl vinyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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